N'-((2-Chloro-3-quinolinyl)methylene)acetohydrazide
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Overview
Description
N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide is a chemical compound with the molecular formula C12H10ClN3O It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an acetohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide typically involves the condensation reaction between 2-chloro-3-quinolinecarboxaldehyde and acetohydrazide. The reaction is usually carried out in an appropriate solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can result in various substituted quinoline compounds .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s quinoline ring and acetohydrazide group allow it to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(2-methylphenoxy)acetohydrazide
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(3-methylphenoxy)acetohydrazide
- N’-((2-Chloro-3-quinolinyl)methylene)-2-(4-methylphenoxy)acetohydrazide
Uniqueness
N’-((2-Chloro-3-quinolinyl)methylene)acetohydrazide is unique due to its specific substitution pattern on the quinoline ring and the presence of the acetohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10ClN3O |
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Molecular Weight |
247.68 g/mol |
IUPAC Name |
N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H10ClN3O/c1-8(17)16-14-7-10-6-9-4-2-3-5-11(9)15-12(10)13/h2-7H,1H3,(H,16,17)/b14-7+ |
InChI Key |
JUFVIRDOVPTZKC-VGOFMYFVSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC2=CC=CC=C2N=C1Cl |
Canonical SMILES |
CC(=O)NN=CC1=CC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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